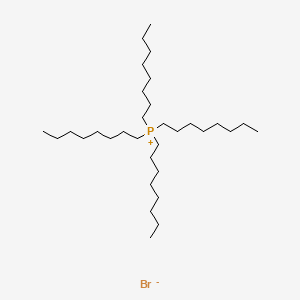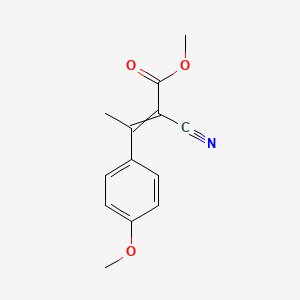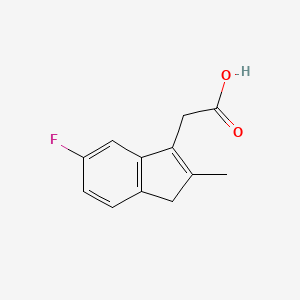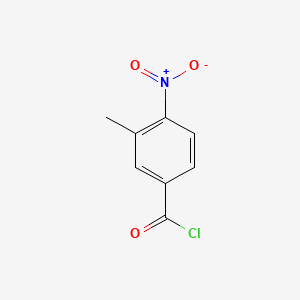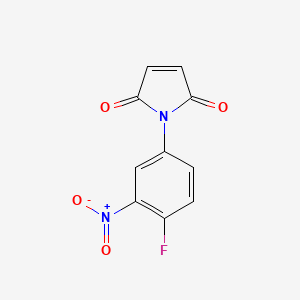
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione (4-F3NPPD) is a heterocyclic compound containing a pyrrole ring and a nitrophenyl group. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. 4-F3NPPD is also of interest in the field of bioorganic chemistry due to its potential applications in the design of new drugs, diagnostic agents, and chemical probes.
Applications De Recherche Scientifique
Bioconjugation and Surface Engineering
Bioconjugation involves cross-linking, immobilization, and labeling of biomolecules using specific linkers. FNAB serves as a photolinker, forming covalent bonds upon photo-irradiation. Historically known as 1-fluoro-2-nitro-4-azidobenzene, FNAB was initially overlooked due to concerns about ring-expanded dehydroazepine formation. However, evidence emerged in 2001 that FNAB can activate inert surfaces through nitrene insertion reactions. Its advantages include simple preparation, compatibility with versatile polymers, and biomolecule conjugation without catalysts or reagents .
Chemical Biology and Proteomics
FNAB aids in chemical biology studies. By selectively labeling proteins with FNAB, researchers investigate protein-protein interactions, post-translational modifications, and cellular processes.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, are used for biomolecule immobilization and bioconjugation . These compounds can bind to a variety of targets, including proteins, peptides, nucleic acids, and solid surfaces, through specific functional groups like primary amines, sulfhydryls, carboxyl groups, etc .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of a photolinker (in this case, the compound itself) to produce a chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by a similar compound, 1-fluoro-2-nitro-4-azidobenzene (FNAB), was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Result of Action
The result of the compound’s action is the formation of a covalent bond between the compound and its target, leading to the immobilization or conjugation of the target biomolecule . This can be essential for many biochemical assays and chemical syntheses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the process of photoaffinity labeling requires the presence of light to initiate the reaction . Additionally, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVMFULBBEITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382566 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
67154-40-9 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)



